1-Benzothiophene-2-carboximidamide

uPA inhibitor cancer metastasis protease inhibition

Procure 1-benzothiophene-2-carboximidamide as a privileged S-heterocycle scaffold with a unique 2-carboximidamide H-bond donor/acceptor pattern. Unlike O (benzofuran) or N (indole) analogs, sulfur enhances lipophilicity and target engagement. Validated SAR across uPA (IC50 0.07 µM), PDE10A (7.6 nM), SENP2 (0.56 µM), and PfENR (Ki 18 nM) confirms scaffold utility. Order-of-magnitude potency shifts with minor substitution demand core consistency. Standard 95% research purity. Order now.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
Cat. No. B8753945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophene-2-carboximidamide
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=N)N
InChIInChI=1S/C9H8N2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)
InChIKeyJZWDLUGQTRKBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophene-2-carboximidamide for Research Procurement: Core Properties and Synthetic Utility


1-Benzothiophene-2-carboximidamide (CAS 154628-45-2) is a sulfur-containing heterocyclic small molecule with the molecular formula C9H8N2S and a molecular weight of 176.24 g/mol [1]. It serves as a versatile core scaffold and synthetic intermediate in medicinal chemistry, particularly for generating bioactive benzothiophene derivatives [2]. The compound features an amidine functional group at the 2-position, enabling diverse chemical modifications including N-hydroxy substitution, alkoxy functionalization at various ring positions, and salt formation (e.g., hydrochloride) [3]. Commercially available at standard research purity (typically 95%), this compound provides a foundational building block for structure-activity relationship (SAR) studies across multiple therapeutic target classes [4].

Procurement Rationale: Why 1-Benzothiophene-2-carboximidamide Cannot Be Simply Replaced by Other Heterocyclic Amidines


Substituting 1-benzothiophene-2-carboximidamide with structurally similar heterocyclic amidines (e.g., indole-2-carboximidamide, benzofuran-2-carboximidamide) introduces significant and unpredictable alterations in both physicochemical properties and biological target engagement. The sulfur atom in the benzothiophene ring provides distinct electronic distribution and lipophilicity compared to nitrogen (indole) or oxygen (benzofuran) analogs, directly impacting membrane permeability, metabolic stability, and binding affinity to hydrophobic enzyme pockets [1]. Furthermore, the 2-carboximidamide moiety offers a unique hydrogen-bonding donor/acceptor pattern that differs fundamentally from 3-substituted isomers or carboxamide analogs [2]. Critically, the established SAR literature across multiple target classes—including uPA, PDE10A, SENPs, and PfENR—demonstrates that even minor substituent changes on the benzothiophene-2-carboximidamide core produce order-of-magnitude variations in potency and selectivity [3]. Generic substitution without empirical validation therefore risks complete loss of desired biological activity and invalidates cross-study comparability.

1-Benzothiophene-2-carboximidamide: Quantitative Differentiation Evidence Versus Closest Analogs


uPA Inhibition Potency: 4-Substituted Benzothiophene-2-Carboxamidines Achieve 100-Fold Superior Potency Over Prior Gold-Standard Inhibitors

4-Substituted benzo[b]thiophene-2-carboxamidine derivatives demonstrate dramatically enhanced uPA inhibitory potency compared to previously established selective uPA inhibitors. Compounds B428 and B623, derived from the 1-benzothiophene-2-carboximidamide scaffold, exhibit IC50 values of 0.32 μM and 0.07 μM, respectively, against human uPA in plasminogen-linked assays [1]. This represents 20-fold and 100-fold increases in potency relative to amiloride and 4-chlorophenylguanidine, which were previously reported as the most potent selective synthetic uPA inhibitors with potencies of 6-7 μM [1]. Both compounds maintain >300-fold selectivity for uPA over tPA and >1000-fold selectivity over plasmin [1].

uPA inhibitor cancer metastasis protease inhibition

PDE10A Inhibition: Benzothiophene-2-Carboxamide Derivatives Achieve Sub-10 nM Potency with >1300-Fold Selectivity

SAR optimization of the benzothiophene-2-carboxamide core yielded compound 16 (7-acetyl-3-methyl-N-(quinolin-2-yl)-1-benzothiophene-2-carboxamide), which demonstrates PDE10A IC50 of 7.6 nM [1]. This compound exhibits >1300-fold selectivity for PDE10A over other phosphodiesterase isoforms tested [1]. The study identified a methyl-induced conformational alteration unique to the benzothiophene-2-carboxamide scaffold that contributes to this exceptional selectivity profile [1].

PDE10A inhibitor CNS disorders schizophrenia

SENP Family Protease Inhibition: Benzothiophene-2-Carboxamide Derivatives Achieve 33-Fold SENP2 Selectivity with Submicromolar Potency

A series of benzothiophene-2-carboxamide inhibitors targeting SENP proteases demonstrated submicromolar potency (IC50 as low as 0.56 μM) [1]. Compound 77 (ethylacetate derivative) achieved 33-fold selectivity for SENP2 over SENP5 while maintaining submicromolar inhibitory activity [1]. This represents the most potent and selective nonpeptidic inhibitor reported for the SENPs family, addressing the long-standing challenge of achieving intra-family selectivity given the high homology among SENP isoforms [1].

SENP inhibitor SUMOylation cancer therapeutics

Plasmodium falciparum Enoyl-ACP Reductase (PfENR) Inhibition: Bromo-Benzothiophene Carboxamide Achieves 115 nM IC50 with Slow Tight-Binding Kinetics

3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6) demonstrates potent inhibition of purified PfENR with IC50 of 115 nM [1]. The inhibition constant (Ki) was determined as 18 nM with respect to cofactor and 91 nM with respect to crotonoyl-CoA, indicating competitive kinetics with cofactor and uncompetitive kinetics with substrate [1]. The compound exhibits slow tight-binding inhibitor characteristics, a kinetic profile advantageous for sustained target engagement [1].

antimalarial PfENR inhibitor fatty acid biosynthesis

Aqueous Solubility and Salt Form Flexibility: Hydrochloride Salt Enhances Formulation Options Compared to Free Base Analogs

1-Benzothiophene-2-carboximidamide is readily convertible to its hydrochloride salt form (benzo[b]thiophene-2-carboxamidine hydrochloride), which exhibits enhanced aqueous solubility and improved handling characteristics compared to the free base . This salt formation capability is enabled by the basic amidine moiety at the 2-position. The hydrochloride form has been specifically disclosed in patents for pharmaceutical compositions targeting heart failure, with claimed high bioavailability and favorable tolerability profile without inducing nausea, vomiting, or restlessness [1].

drug formulation salt screening solubility enhancement

Anti-Inflammatory Activity: Bromo-Benzothiophene Carboxamides Achieve Efficacy at Lower Concentrations Than Ibuprofen

Substituted bromo-benzothiophene carboxamides (compounds 4, 6, and 8) demonstrate attenuation of nociception and inflammation at lower concentrations than the classical NSAID ibuprofen [1]. These compounds act through selective COX-2 inhibition and disruption of prostaglandin-E2-dependent positive feedback regulation, with confirmed reduction in cytokines, chemokines, and neutrophil accumulation at ibuprofen-subtherapeutic concentrations [1].

anti-inflammatory COX-2 inhibition analgesic

Optimal Procurement Applications for 1-Benzothiophene-2-carboximidamide Based on Validated Evidence


Oncology Drug Discovery: Development of Anti-Metastatic uPA Inhibitors

Procure 1-benzothiophene-2-carboximidamide as the core scaffold for synthesizing 4-substituted benzo[b]thiophene-2-carboxamidine derivatives targeting urokinase-type plasminogen activator (uPA). The scaffold has been validated to yield inhibitors with IC50 values as low as 0.07 μM and >300-fold selectivity over tPA, enabling specific targeting of cellular invasiveness pathways in cancer metastasis [1]. The established SAR around 4-position substitution provides a rational starting point for lead optimization [1].

Neuroscience Research: PDE10A Inhibitor Development for Schizophrenia and Huntington's Disease

Utilize 1-benzothiophene-2-carboximidamide as a versatile intermediate for PDE10A inhibitor synthesis. SAR studies confirm that appropriate substitution on the benzothiophene-2-carboxamide core yields compounds with sub-10 nM potency (IC50 = 7.6 nM) and >1300-fold isoform selectivity [1]. The scaffold's unique methyl-induced conformational properties contribute to this exceptional selectivity profile, distinguishing it from alternative PDE inhibitor chemotypes [1].

Post-Translational Modification Research: Intra-Family Selective SENP Protease Inhibitors

Source 1-benzothiophene-2-carboximidamide for developing selective SENP inhibitors targeting the SUMOylation/deSUMOylation pathway. This scaffold uniquely enables intra-family selectivity—achieving 33-fold selectivity for SENP2 over SENP5—addressing the challenge of high homology among SENP isoforms that has limited prior inhibitor development [1]. Submicromolar potency (IC50 = 0.56 μM) combined with structure-based design feasibility makes this the preferred chemotype for SENP-targeted probe development [1].

Infectious Disease Drug Discovery: Antimalarial PfENR Inhibitor Development

Employ 1-benzothiophene-2-carboximidamide as a key intermediate for synthesizing bromo-benzothiophene carboxamide derivatives targeting Plasmodium falciparum enoyl-ACP reductase (PfENR). Validated inhibitors demonstrate IC50 of 115 nM with slow tight-binding kinetics (Ki(cofactor) = 18 nM), supporting sustained target engagement essential for antimalarial efficacy [1]. The competitive kinetics with cofactor provides a defined mechanism for further optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzothiophene-2-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.